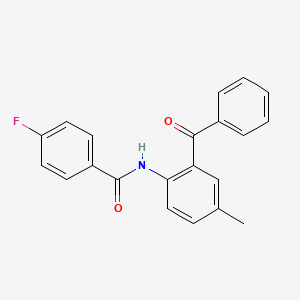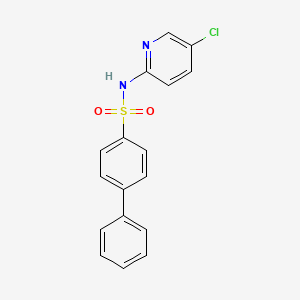
4-(1-naphthylsulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-naphthylsulfonyl)morpholine, also known as NSM, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. NSM is a morpholine derivative with a naphthylsulfonyl group attached to the nitrogen atom. The compound has a molecular weight of 311.4 g/mol and a melting point of 186-189°C.
Applications De Recherche Scientifique
4-(1-naphthylsulfonyl)morpholine has been extensively studied for its diverse applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, cholinesterases, and α-glucosidase. These enzymes play a crucial role in various diseases such as Alzheimer's disease, diabetes, and cancer. Therefore, this compound has the potential to be developed as a therapeutic agent for these diseases.
This compound has also been studied for its antifungal and antibacterial properties. The compound has been found to exhibit significant activity against various fungal and bacterial strains. This makes this compound a potential candidate for the development of new antibiotics and antifungal agents.
Mécanisme D'action
The mechanism of action of 4-(1-naphthylsulfonyl)morpholine is not well understood. However, studies have suggested that the compound inhibits the activity of enzymes by binding to the active site and blocking the substrate from binding. This leads to the inhibition of the enzyme's activity and subsequently the inhibition of the disease-associated pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound exhibits antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. This compound has also been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-naphthylsulfonyl)morpholine has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize, making it readily available for research purposes. This compound is also stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations is that the compound is not very water-soluble, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the research on 4-(1-naphthylsulfonyl)morpholine. One of the future directions is the development of this compound as a therapeutic agent for various diseases such as Alzheimer's disease, diabetes, and cancer. Another future direction is the development of this compound as a new antibiotic or antifungal agent. Additionally, future research could focus on the understanding of the mechanism of action of this compound and the identification of new targets for the compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. The compound has been found to exhibit potent inhibitory activity against various enzymes, making it a potential candidate for the development of new therapeutic agents. This compound has also been found to exhibit antifungal and antibacterial properties, which makes it a potential candidate for the development of new antibiotics and antifungal agents. Future research could focus on the development of this compound as a therapeutic agent for various diseases and the understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-(1-naphthylsulfonyl)morpholine can be achieved through various methods. One of the most common methods is the reaction between 4-morpholineethanol and 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid in a moderate yield. Other methods include the reaction between morpholine and 1-naphthalenesulfonyl chloride, or the reaction between morpholine and 1-naphthalenesulfonyl isocyanate.
Propriétés
IUPAC Name |
4-naphthalen-1-ylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-19(17,15-8-10-18-11-9-15)14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFFHUDQCVBCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5735851.png)


![4-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5735861.png)

![3-[(2-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5735864.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5735870.png)
![1,9-dimethyl-N-(2-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5735890.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5735893.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5735913.png)

![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5735943.png)
![2-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5735952.png)
